molecular formula C9H16ClN5O3 B1424380 3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride CAS No. 1211430-45-3

3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride

Cat. No.: B1424380
CAS No.: 1211430-45-3
M. Wt: 277.71 g/mol
InChI Key: IDDMSWYTNGEKSH-UHFFFAOYSA-N
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Description

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride is a chemical compound with the molecular formula C9H15N5O3·HCl. It is known for its unique structure, which includes a morpholine ring and a tetrazole ring, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • **3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid
  • **3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]pentanoic acid
  • **3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]hexanoic acid

Uniqueness

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride stands out due to its specific combination of a morpholine ring and a tetrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3.ClH/c15-9(16)1-2-14-8(10-11-12-14)7-13-3-5-17-6-4-13;/h1-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDMSWYTNGEKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=NN2CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride
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3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride
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3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride
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3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride

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